molecular formula C10H6N4 B3350181 Pyridazino[4,5-g]phthalazine CAS No. 260-63-9

Pyridazino[4,5-g]phthalazine

Cat. No. B3350181
CAS RN: 260-63-9
M. Wt: 182.18 g/mol
InChI Key: JQOOECKVFBSOFZ-UHFFFAOYSA-N
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Description

Pyridazino[4,5-g]phthalazine is a derivative of pyridazine . Pyridazine and its derivatives, including pyridazinone, are heterocycles that contain two adjacent nitrogen atoms . They have been found to exhibit a wide range of pharmacological activities . Pyridazinone, in particular, has been associated with a plethora of activities . It was initially exploited in search of cardiovascular drugs and for its use in agrochemicals .


Synthesis Analysis

The synthesis of phthalazine, a benzfused pyridazine, can be obtained by the condensation of w-tetrabromorthoxylene with hydrazine, or by the reduction of chlorphthalazine with phosphorus and hydroiodic acid . A one-pot strategy allows the synthesis of phthalazines and pyridazino-aromatics starting from aromatic aldehydes .


Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and oxygen atom at position 3 of the ring . It is also known as a “wonder nucleus” because it gives out different derivatives with all different types of biological activities .


Chemical Reactions Analysis

Pyridazine is highly reactive towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have also been synthesized .

Mechanism of Action

The mechanism of action of pyridazinone derivatives is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Future Directions

Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry, and many drug discovery programmes utilize pyridazine as a core scaffold . Therefore, there is a great desire for the synthesis of novel pyridazine and phthalazine compounds, which have a wide range of pharmacological applications for pharmaceutical industries . This suggests that Pyridazino[4,5-g]phthalazine and related compounds could have potential future applications in drug discovery and development.

properties

IUPAC Name

pyridazino[4,5-g]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c1-7-3-11-13-5-9(7)2-10-6-14-12-4-8(1)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOOECKVFBSOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NN=CC2=CC3=CN=NC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484455
Record name Pyridazino[4,5-g]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazino[4,5-g]phthalazine

CAS RN

260-63-9
Record name Pyridazino[4,5-g]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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